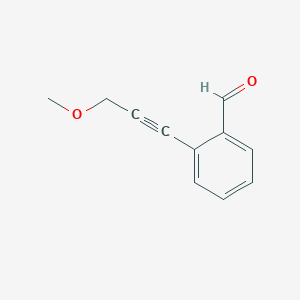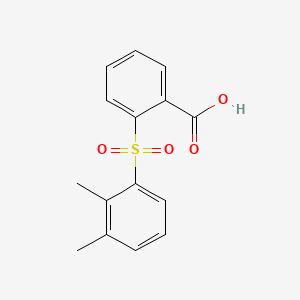
o-((2,3-Xylyl)sulfonyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
o-((2,3-Xylyl)sulfonyl)benzoic acid: is an organic compound that features a benzoic acid moiety substituted with a sulfonyl group attached to a xylyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of o-((2,3-Xylyl)sulfonyl)benzoic acid typically involves the sulfonylation of benzoic acid derivatives. One common method includes the reaction of benzoic acid with a sulfonyl chloride derivative of xylyl under acidic conditions. The reaction is often carried out in the presence of a catalyst such as aluminum chloride (AlCl₃) to facilitate the electrophilic aromatic substitution.
Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonylation processes using continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain high-purity compounds suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: o-((2,3-Xylyl)sulfonyl)benzoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation using palladium on carbon (Pd/C).
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Halogenated benzoic acid derivatives.
Applications De Recherche Scientifique
Chemistry: o-((2,3-Xylyl)sulfonyl)benzoic acid is used as a building block in organic synthesis, particularly in the preparation of more complex molecules through various functional group transformations.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound derivatives in treating diseases such as cancer and inflammation.
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals, dyes, and polymers. Its unique chemical properties make it valuable in the development of new materials with specific functionalities.
Mécanisme D'action
The mechanism of action of o-((2,3-Xylyl)sulfonyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The aromatic ring structure allows for π-π interactions with other aromatic systems, enhancing its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
p-Toluenesulfonic acid: Similar sulfonyl group but different aromatic substitution pattern.
Benzenesulfonic acid: Lacks the xylyl group, simpler structure.
o-Toluenesulfonic acid: Similar structure but with a different position of the sulfonyl group.
Uniqueness: o-((2,3-Xylyl)sulfonyl)benzoic acid is unique due to the presence of the xylyl group, which imparts distinct steric and electronic properties. This uniqueness allows for specific interactions in chemical and biological systems, making it a valuable compound for targeted applications.
Propriétés
Numéro CAS |
58844-75-0 |
|---|---|
Formule moléculaire |
C15H14O4S |
Poids moléculaire |
290.3 g/mol |
Nom IUPAC |
2-(2,3-dimethylphenyl)sulfonylbenzoic acid |
InChI |
InChI=1S/C15H14O4S/c1-10-6-5-9-13(11(10)2)20(18,19)14-8-4-3-7-12(14)15(16)17/h3-9H,1-2H3,(H,16,17) |
Clé InChI |
ADTDTEOEJQZOKN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)S(=O)(=O)C2=CC=CC=C2C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


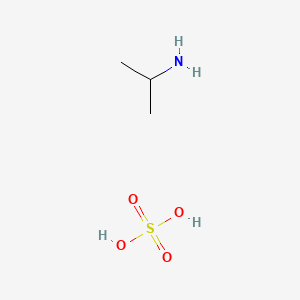
![9,9-Dimethyl-9-azoniabicyclo[4.2.1]nonan-3-one;iodide](/img/structure/B13757726.png)
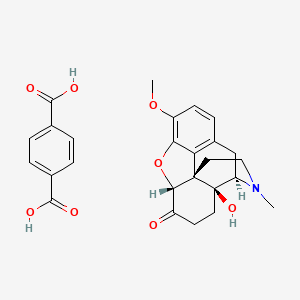
![barium(2+);2-[(2-oxidonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate](/img/structure/B13757728.png)
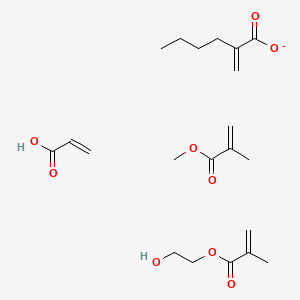
![6-(Ethylamino)imidazo[1,2-b]pyridazine-2-carbaldehyde](/img/structure/B13757736.png)

![6-(Dimethylamino)imidazo[1,2-b]pyridazine-2-carbaldehyde](/img/structure/B13757744.png)
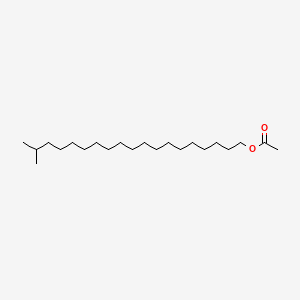
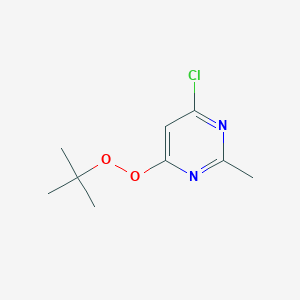
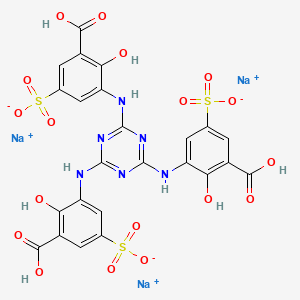
![ethyl N-carbamoyl-N-[2-(trifluoromethyl)phenyl]carbamate](/img/structure/B13757775.png)
![Benzenesulfonamide, 3-[(5,8-dichloro-1-hydroxy-2-naphthalenyl)azo]-4-hydroxy-](/img/structure/B13757781.png)
